molecular formula C6H7N5O B13100520 1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone

1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone

Cat. No.: B13100520
M. Wt: 165.15 g/mol
InChI Key: DKDGOEKEZLUNMR-UHFFFAOYSA-N
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Description

1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone is a heterocyclic compound featuring a triazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazines with carboxylic acids, followed by cyclization with amidines . This one-pot approach is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of triazole-based alcohols or amines.

Scientific Research Applications

1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways . For example, it can act as an inhibitor of kinases or other enzymes critical for cell proliferation and survival. The triazole ring’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone stands out due to its specific substitution pattern and the resulting electronic properties

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

1-(6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone

InChI

InChI=1S/C6H7N5O/c1-4-8-6-9-7-3-10(6)11(4)5(2)12/h3H,1-2H3

InChI Key

DKDGOEKEZLUNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NN=CN2N1C(=O)C

Origin of Product

United States

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